N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine
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Overview
Description
N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine is a phospholipid compound with the molecular formula C43H86NO8P. It is a derivative of phosphatidylethanolamine, where the ethanolamine head group is modified with two stearoyl chains and a dimethyl group. This compound is commonly used in the field of biochemistry and molecular biology due to its amphipathic nature, which allows it to integrate into lipid bilayers and form liposomes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine typically involves the esterification of glycerol with stearic acid, followed by the phosphorylation of the resulting diacylglycerolThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of the phosphoethanolamine group and the stearoyl chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the stearoyl chains.
Reduction: Reducing agents like sodium borohydride can be employed to reduce any oxidized forms of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of stearic acid derivatives, while substitution reactions can yield a variety of modified phospholipids .
Scientific Research Applications
N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: The compound is employed in the preparation of liposomes for drug delivery and gene therapy.
Medicine: It is used in the formulation of lipid-based drug delivery systems to enhance the bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. The dimethylamino group can interact with other molecules, facilitating the formation of stable liposomes. These liposomes can encapsulate drugs or genetic material, protecting them from degradation and enhancing their delivery to target cells .
Comparison with Similar Compounds
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine: Similar in structure but lacks the dimethylamino modification.
1,2-Dioctadecanoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with similar fatty acid chains but different head group modifications.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-maleimide: Contains a maleimide group for conjugation with other molecules.
Uniqueness
N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine is unique due to its dimethylamino modification, which enhances its ability to form stable liposomes and interact with other molecules. This makes it particularly useful in drug delivery and gene therapy applications .
Properties
CAS No. |
26525-69-9 |
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Molecular Formula |
C43H86NO8P |
Molecular Weight |
776.1 g/mol |
IUPAC Name |
[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C43H86NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44(3)4)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h41H,5-40H2,1-4H3,(H,47,48)/t41-/m1/s1 |
InChI Key |
MPARAOBCZMXIRB-VQJSHJPSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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